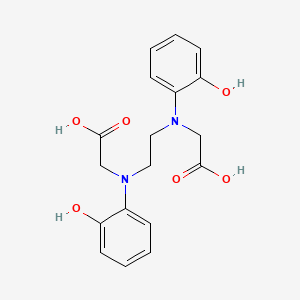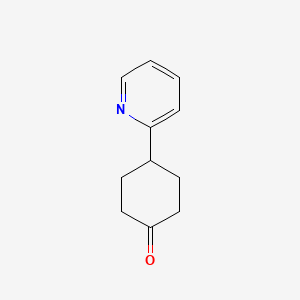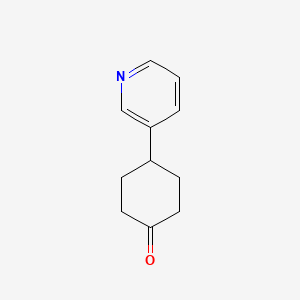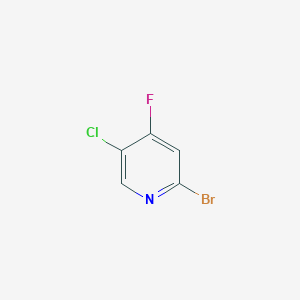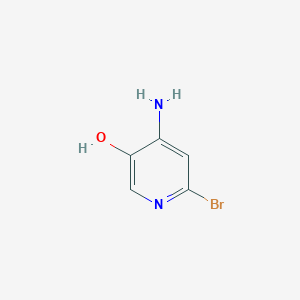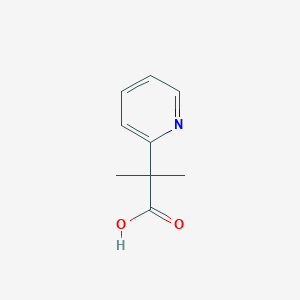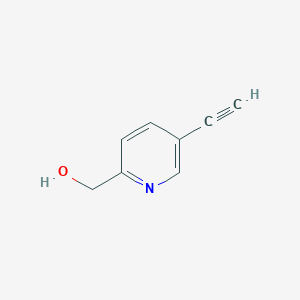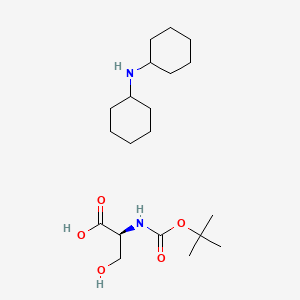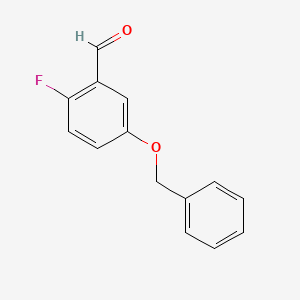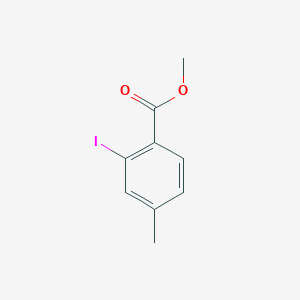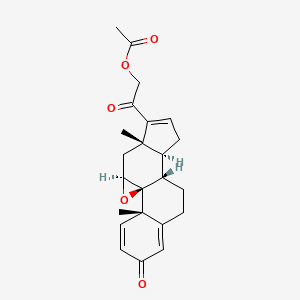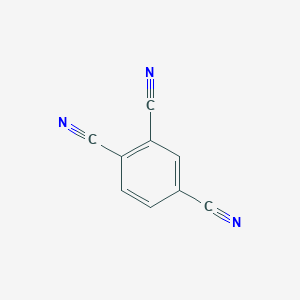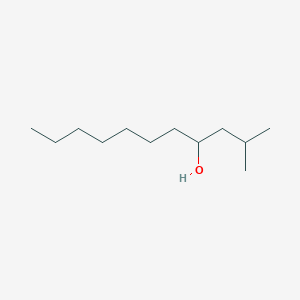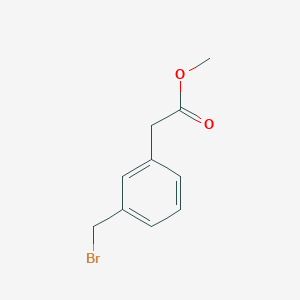
(3-Bromomethyl-phenyl)-acetic acid methyl ester
Übersicht
Beschreibung
“(3-Bromomethyl-phenyl)-acetic acid methyl ester” is a chemical compound with the molecular formula C10H11BrO2 . It is also known as “Benzeneacetic acid, 3-(bromomethyl)-, methyl ester” and "Methyl2-(3-(Bromomethyl)phenyl)acetate" .
Synthesis Analysis
The synthesis of esters like “(3-Bromomethyl-phenyl)-acetic acid methyl ester” often involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Another method involves the S N 2 reaction of a carboxylate ion with a primary alkyl halide . Protodeboronation of pinacol boronic esters has also been reported as a method for the synthesis of similar compounds .Molecular Structure Analysis
The molecular structure of “(3-Bromomethyl-phenyl)-acetic acid methyl ester” can be analyzed using techniques such as mass spectrometry . Mass spectrometry manipulates the molecules by converting them into ions using various ionization sources. With high-resolution mass spectrometry, accurate molecular weights of the intact molecular ions can be measured .Chemical Reactions Analysis
Esters like “(3-Bromomethyl-phenyl)-acetic acid methyl ester” undergo various reactions. One such reaction is hydrolysis, where the ester is heated with a large excess of water containing a strong-acid catalyst . The reaction is reversible and does not go to completion. The products are a carboxylic acid and an alcohol .Wissenschaftliche Forschungsanwendungen
Bromination Techniques
(3-Bromomethyl-phenyl)-acetic acid methyl ester is utilized in benzylic bromination procedures. For instance, its conversion from methoxyimino-o-tolyl-acetic acid methyl ester using N-bromosuccinimide in 1,2-dichlorobenzene has been shown to be more efficient than traditional methods, offering higher yields and cleaner reactions (Lee & Ra, 2016).
Fluorescence Derivatization in Chromatography
This compound has been employed as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography. It reacts with various acids to produce fluorescent esters, which can be separated and detected with high sensitivity (Yamaguchi et al., 1985).
Synthesis of Complex Organic Molecules
The compound is involved in the synthesis of complex organic molecules like 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester. Optimized synthesis parameters have been established, leading to high yields and purity, which is crucial in chemical research (Huang Bi-rong, 2013).
Novel Compound Formation
(3-Bromomethyl-phenyl)-acetic acid methyl ester participates in reactions leading to the formation of new compounds like 8-substituted 5H,9H-6-oxa-7-aza-benzocyclononene-10,11-dione-11-O-methyloximes. These reactions contribute to the exploration of new chemical structures and have potential applications in various fields of chemistry (Pascual et al., 2000).
Pharmaceutical Synthesis
The compound has been used in the synthesis of analogs of bioactive molecules, such as retinoic acid methyl ester and tropane-2 beta-carboxylic acid methyl esters, which are significant in the field of pharmaceutical research (Masyuk & Mineeva, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[3-(bromomethyl)phenyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-13-10(12)6-8-3-2-4-9(5-8)7-11/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHYEUAIDAUFAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434210 | |
| Record name | (3-Bromomethyl-phenyl)-acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104508-22-7 | |
| Record name | (3-Bromomethyl-phenyl)-acetic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

